Tetrahydro-4-methyl-2-phenyl-2H-pyran
Description
Significance of Oxygen-Containing Heterocycles in Contemporary Organic Chemistry
Oxygen-containing heterocycles are cyclic organic compounds where one or more carbon atoms in the ring have been replaced by an oxygen atom. researchgate.net This class of compounds is of paramount importance in modern organic chemistry due to their widespread presence in nature and their role as fundamental building blocks in the synthesis of a vast array of molecules. acs.orgbeilstein-journals.org Many biologically active compounds, including sugars, vitamins, antibiotics, and hormones, feature oxygen-containing heterocyclic cores. beilstein-journals.org Their structural presence can significantly influence the physical, chemical, and biological properties of a molecule. acs.org
The utility of these heterocycles extends across various scientific fields. In medicinal chemistry, they are crucial scaffolds in drug discovery, with numerous FDA-approved drugs containing these rings. rsc.org For instance, the anticancer agent Taxol and the immunosuppressant Cyclosporine-A are complex natural products built around oxygen-heterocyclic frameworks. acs.orgbeilstein-journals.org They are also vital in agrochemistry and materials science, where they are investigated for applications in pest control and the development of organic photovoltaics and sensors. rsc.org The versatility and significance of these compounds ensure they remain a focus of intensive research.
Overview of Foundational and Emerging Research Areas for Substituted Tetrahydropyrans
The tetrahydropyran (B127337) (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a structural motif frequently found in biologically important natural products derived from marine and terrestrial sources. nist.gov Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans has been a long-standing objective for synthetic chemists.
Foundational strategies for constructing the THP ring that continue to be widely applied include:
Prins Cyclization : An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, which is one of the most powerful methods for forming the tetrahydropyran ring. acs.orgbeilstein-journals.org
Intramolecular Oxa-Michael Reactions : A key method for forming the THP ring, especially for creating 2,6-cis-substituted derivatives. nist.gov
Hetero-Diels-Alder Cycloadditions : A classic cycloaddition approach to form dihydropyran precursors that can be readily reduced to the corresponding tetrahydropyran. researchgate.net
Emerging and increasingly sophisticated research areas focus on improving efficiency, sustainability, and stereochemical control. These include the development of catalytic asymmetric variants of classic reactions, allowing for the selective synthesis of a single desired stereoisomer. acs.org Innovative methods such as metal-mediated cyclizations, ring-closing metathesis, and cascade reactions like the Mukaiyama aldol–Prins cyclization are at the forefront of current research. beilstein-journals.orgresearchgate.netnih.gov These advanced strategies aim to construct highly substituted and complex tetrahydropyran systems with high precision, which is crucial for the total synthesis of complex natural products and the development of novel therapeutic agents. nist.gov
Specific Research Trajectories and Open Questions Pertaining to Tetrahydro-4-methyl-2-phenyl-2H-pyran
This compound is a substituted tetrahydropyran primarily recognized for its application as a fragrance ingredient. google.com It is known to exist as a mixture of stereoisomers, with the cis and trans diastereomers possessing distinct olfactive properties. google.com The cis-isomer, in particular, is valued for its powerful and fresh green, rosy scent. google.com
A documented synthesis involves the hydrogenation of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran over a palladium on charcoal catalyst. google.com These precursors are prepared from the reaction of benzaldehyde (B42025) and isoprenol. google.com The Prins cyclization, a common method for tetrahydropyran synthesis, is also used to produce the related compound 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol from the same starting materials, suggesting its relevance to the synthesis of the title compound. researchgate.net
Despite its commercial use, specific academic research on this compound is not extensive. However, its structure presents several compelling research questions that align with broader trends in heterocyclic chemistry.
Key Research Trajectories and Open Questions:
Stereoselective Synthesis : The molecule has two chiral centers, meaning four possible stereoisomers exist ((2R,4S), (2S,4R), (2R,4R), and (2S,4S)). Research into the biocatalyzed preparation of these optically enriched stereoisomers has been reported, highlighting an interest in separating and studying the individual isomers. researchgate.net A significant open question is the development of highly efficient and scalable catalytic asymmetric syntheses to access each of the four stereoisomers in high purity. Such studies are essential for unequivocally linking specific stereochemistry to distinct fragrance profiles.
Conformational Analysis : The tetrahydropyran ring typically adopts a chair conformation. A crucial area for investigation is the conformational preference of the phenyl group at the C2 position and the methyl group at the C4 position in both the cis and trans isomers. Determining whether these substituents prefer an axial or equatorial orientation is fundamental to understanding the molecule's three-dimensional structure and reactivity. acs.org Advanced computational studies and detailed NMR analysis could elucidate the conformational equilibria and energy barriers to ring inversion, providing insight into how conformation influences its interaction with olfactory receptors. nih.gov
Full Spectroscopic Characterization : While mass spectrometry data is available, detailed and publicly accessible 1H and 13C NMR spectral data for the individual, purified stereoisomers of this compound are not readily found in the literature. A complete spectroscopic characterization of each isomer is a necessary and open task for the research community.
Structure-Odor Relationship : The observation that the cis and trans isomers have different smells presents a classic case for a detailed structure-activity relationship (SAR) study in olfaction. google.com A key research trajectory would be to quantify the odor threshold and profile of each of the four purified stereoisomers and correlate these findings with their precise 3D structures and conformational dynamics. This could lead to a deeper understanding of the molecular features required for the desired rosy, green scent.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | Doremox |
| Molecular Formula | C₁₂H₁₆O nih.gov |
| Molecular Weight | 176.26 g/mol |
| Isomers | Exists as cis and trans diastereomers, each as a pair of enantiomers google.com |
| CAS Number | 94201-73-7 (for isomeric mixture) nih.gov |
| cis-Isomer CAS | 94201-74-8 |
| trans-Isomer CAS | 94201-75-9 |
Table 2: Mass Spectrometry Data for this compound
Data obtained from an isomeric mixture.
| m/z | Relative Intensity |
| 176 (M+) | 100 |
| 175 | 88 |
| 105 | 57 |
| 77 | 22 |
| 55 | 20 |
| 107 | 19 |
| 42 | 17 |
| 41 | 16 |
| 91 | 15 |
| 69 | 14 |
| 39 | 14 |
| 106 | 13 |
| (Source: U.S. Patent 5,219,836) google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVABNCFOTAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869209 | |
| Record name | 4-Methyl-2-phenyltetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94201-73-7 | |
| Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201737 | |
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| Record name | 4-Methyl-2-phenyltetrahydro-2H-pyran | |
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| Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Synthetic Methodologies for Tetrahydro 4 Methyl 2 Phenyl 2h Pyran and Its Congeners
Precision Stereoselective Synthesis Approaches
Achieving stereochemical control is a critical challenge in the synthesis of polysubstituted THPs. Methodologies are often designed to control both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.
Diastereoselective Control in Pyran Ring Formation
The Prins cyclization is a powerful and widely utilized reaction for the construction of tetrahydropyran (B127337) rings. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. nih.gov The stereochemical outcome of the cyclization is often directed by proceeding through a chair-like transition state, which minimizes steric interactions and leads to the formation of specific diastereomers. nih.gov
For instance, the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been achieved with high diastereoselectivity (>95:5 dr) through a silyl enol ether Prins cyclization. nih.gov This method demonstrates tolerance for a variety of functional groups and allows for the synthesis of diverse THP cores. nih.gov Similarly, indium trichloride has been used to mediate the cyclization of homoallylic alcohols with aldehydes, yielding polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.gov The stereochemistry of the resulting THP product was found to be directly correlated with the geometry of the starting homoallylic alcohol. nih.gov
The strategic choice of catalysts and reactants is crucial for achieving high diastereoselectivity. Lewis acids like TMSOTf have been employed to promote Prins-pinacol reactions, yielding all-cis 2,4,6-trisubstituted tetrahydropyrans. thieme-connect.com Furthermore, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols provides an efficient route to polysubstituted THPs with excellent diastereoselectivities (> 95:5).
| Reaction Type | Catalyst/Promoter | Substrates | Key Feature | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Silyl Enol Ether Prins Cyclization | Lewis Acid | Hydroxy silyl enol ether, Aldehyde | Forms cis-2,6-disubstituted tetrahydropyran-4-ones | >95:5 | nih.gov |
| Prins-Pinacol Reaction | TMSOTf | Methylene (B1212753) diol, Acetal | Forms all-cis 2,4,6-trisubstituted THPs | High | thieme-connect.com |
| Hydroxyalkoxylation | Brønsted Acid | Silylated Alkenol | Forms polysubstituted THPs with vicinal quaternary centers | >95:5 | |
| Prins Cyclization | InCl3 | Homoallylic alcohol, Aldehyde | Stereochemistry correlated with alkene geometry | Excellent | nih.gov |
Enantioselective Pathways for Chiral Tetrahydropyrans
The synthesis of single enantiomers of chiral tetrahydropyrans is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. jocpr.com Asymmetric catalysis, utilizing chiral catalysts to induce stereoselectivity, is the cornerstone of modern enantioselective synthesis. frontiersin.org
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in organic synthesis. scienceopen.comresearchgate.net These metal-free catalysts offer a green and sustainable alternative to traditional metal-based catalysts. nih.gov
For the synthesis of chiral tetrahydropyrans, bifunctional organocatalysts, such as quinine-based squaramides, have been successfully employed in cascade reactions. A one-pot Michael/Henry/ketalization sequence using such a catalyst afforded highly functionalized tetrahydropyrans with five contiguous stereocenters in excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov Chiral imidodiphosphoric acids have also been developed as powerful catalysts for asymmetric Prins cyclizations, enabling the synthesis of tetrahydrofurans and demonstrating the potential for extension to tetrahydropyran systems with high diastereo- and enantioselectivities. acs.org
| Catalyst Type | Reaction | Key Outcome | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | THPs with 5 contiguous stereocenters | 93-99% | nih.gov |
| Chiral Imidodiphosphoric Acid | Asymmetric Vinylogous Prins Cyclization | High diastereo- and enantioselectivity | High | acs.org |
Transition metal catalysis is a well-established and versatile strategy for asymmetric synthesis. catalyst-enabling-synthetic-chemistry.com Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net
Palladium catalysis has been particularly effective in the synthesis of chiral tetrahydropyrans. A palladium-catalyzed oxidative Heck redox-relay strategy has been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols in excellent stereoselectivity. acs.org This method provides a route to a challenging architectural motif found in several natural products. acs.org Furthermore, catalytic asymmetric N-allylation using a chiral palladium-Trost ligand complex has been shown to produce N-C axially chiral sulfonamides, demonstrating the power of this approach in creating complex chiral molecules. nih.gov While not directly forming a THP ring, this methodology highlights the capability of transition metal catalysis in controlling stereochemistry in complex systems.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govmdpi.com This approach is a cornerstone of green chemistry and has been successfully applied to the synthesis of chiral pharmaceuticals. jocpr.com
The preparation of enantiomerically enriched stereoisomers of Tetrahydro-4-methyl-2-phenyl-2H-pyran has been accomplished using biocatalytic methods. For example, enantiospecific reduction by baker's yeast has been used to produce the four stereoisomers in enantiomerically enriched form. researchgate.net More advanced biocatalytic cascades have been developed that integrate cyclases with other enzymes, such as alcohol dehydrogenases (ADHs), in one-pot syntheses. acs.org This approach allows for the synthesis of various chiral tetrahydropyran derivatives with control over up to four stereocenters. acs.org
Advanced Catalytic Systems in Pyran Synthesis
Research into the synthesis of tetrahydropyrans continues to drive the development of novel and more efficient catalytic systems. Platinum-catalyzed hydroalkoxylation of hydroxy olefins has proven to be a tolerant method for forming THP rings, compatible with a range of functional groups. organic-chemistry.org Rhodium-catalyzed conjugate addition of organoboron reagents to dihydropyranones offers a selective route to 2,6-trans-tetrahydropyran derivatives. researchgate.net
Furthermore, the development of catalysts for producing the parent tetrahydropyran from renewable biomass sources, such as the hydrogenation of furfural-derived dihydropyran over a Ni/SiO₂ catalyst, highlights the push towards more sustainable chemical manufacturing. rsc.org While focused on the unsubstituted ring, these advanced catalytic systems provide a platform for future development in the synthesis of substituted congeners like this compound.
Heterogeneous Catalysis for Sustainable Production
The development of sustainable chemical processes is a paramount goal in modern organic synthesis. Heterogeneous catalysis offers significant advantages in this regard, including simplified catalyst recovery and recycling, which leads to reduced waste and operational costs. Several heterogeneous catalytic systems have been effectively employed for the synthesis of tetrahydropyran derivatives.
One notable example is the use of ammonium hydrogen sulfate supported on silica (NH4HSO4@SiO2) as a recyclable acidic catalyst for the tetrahydropyranylation of alcohols and phenols. nih.govd-nb.info This method provides an environmentally friendly approach for generating tetrahydropyranyl ethers, which are important intermediates in multistep syntheses. The reactions are often carried out in green ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), further enhancing the sustainability of the process. nih.gov The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity. nih.gov
Another approach to sustainable tetrahydropyran production involves the hydrogenation of 3,4-dihydropyran (DHP) over a nickel-on-silica (Ni/SiO2) catalyst. rsc.org This method has demonstrated high selectivity (>99.8%) and yield (98%) for the synthesis of tetrahydropyran from renewable biomass-derived DHP. rsc.org The reaction is performed in a continuous flow reactor, which is amenable to large-scale industrial production. rsc.org The Ni/SiO2 catalyst exhibits good stability and can be regenerated in situ, contributing to the economic viability and environmental friendliness of the process. rsc.org
The following table summarizes the performance of selected heterogeneous catalysts in the synthesis of tetrahydropyran derivatives.
| Catalyst | Substrates | Product | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) | Reference |
| NH4HSO4@SiO2 | 2-Phenylethanol, DHP | 2-(2-Phenylethoxy)tetrahydro-2H-pyran | CPME | rt | >99 (conversion) | - | nih.gov |
| 10 wt% Ni/SiO2 | DHP, H2 | Tetrahydropyran | - | 200 | 15.8 (conversion) | >99.9 | osti.gov |
| 30 wt% Ni/SiO2 | DHP, H2 | Tetrahydropyran | - | 200 | 98.0 (conversion) | >99.9 | osti.gov |
Homogeneous Catalysis, including Lewis and Brønsted Acid Applications
Homogeneous catalysis, while often presenting challenges in catalyst separation, provides unparalleled control over the reaction environment, leading to high efficiency and stereoselectivity. Both Lewis and Brønsted acids have been extensively utilized as homogeneous catalysts for the synthesis of tetrahydropyrans.
Lewis Acid Catalysis: Lewis acids are effective in activating carbonyl groups and promoting cyclization reactions. For instance, the Prins cyclization, a powerful tool for constructing the tetrahydropyran ring, is frequently catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2) and indium(III) triflate (In(OTf)3). organic-chemistry.orgnih.gov These catalysts facilitate the reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran derivative. The silyl enol ether Prins cyclization, which leads to the formation of substituted tetrahydropyran-4-ones, is also promoted by BF3·OEt2, demonstrating high diastereoselectivity. nih.gov
Brønsted Acid Catalysis: Brønsted acids, ranging from strong acids like triflic acid (TfOH) to milder ones like p-toluenesulfonic acid (p-TsOH), are also widely employed in tetrahydropyran synthesis. A highly stereoselective Brønsted acid-catalyzed Prins-type cyclization has been developed for the construction of spirooxindole pyrans. nih.gov In this reaction, TfOH was found to be an effective catalyst. nih.gov Furthermore, the acid-catalyzed cyclization of allylsilyl alcohols to yield polysubstituted tetrahydropyrans proceeds efficiently in the presence of p-TsOH, offering good yields and excellent diastereoselectivities. uva.esresearchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been investigated for the asymmetric synthesis of tetrahydropyrans, achieving moderate to good enantioselectivities. whiterose.ac.uk
The table below provides examples of homogeneous Lewis and Brønsted acid-catalyzed syntheses of tetrahydropyran derivatives.
| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio | Reference |
| BF3·OEt2 | Hydroxy silyl enol ether, Aldehyde | cis-2,6-Disubstituted tetrahydropyran-4-one | up to 97 | >95:5 | nih.gov |
| p-TsOH | Allylsilyl alcohol | Polysubstituted tetrahydropyran | 85 | >95:5 | uva.es |
| TfOH | β-Hydroxy dioxinone, Isatin dimethyl acetal | Spirooxindole pyran | 95 | >20:1 | nih.gov |
| In(OTf)3 | Homoallylic alcohol, Aldehyde | Polysubstituted tetrahydropyran | High | Excellent | organic-chemistry.org |
Photoredox and Electrocatalytic Approaches
In recent years, photoredox and electrocatalytic methods have emerged as powerful and sustainable strategies for organic synthesis, enabling novel transformations under mild reaction conditions.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates. This strategy has been successfully applied to the synthesis of functionalized tetrahydropyrans. For example, a visible-light-mediated photoredox approach was employed for the stereoselective total synthesis of aspergillide A, where a key step involves the formation of a trisubstituted tetrahydropyran core. nsf.gov This methodology offers a powerful tool for the construction of complex molecular architectures. More broadly, photoredox catalysis has been shown to be a general tool for the functionalization of aliphatic cores, including the tetrahydropyran ring, allowing for the rapid diversification of drug-like molecules. princeton.edu A visible-light mediated protocol has also been developed for the regioselective synthesis of thio-functionalized tetrahydropyrans. researchgate.net
Electrocatalysis: Electrocatalysis utilizes an electric current to drive chemical reactions, often with high efficiency and selectivity. While still an emerging area for tetrahydropyran synthesis, electrocatalytic methods hold significant promise for the development of green and sustainable processes. An example includes an electrocatalytic multicomponent assembly of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to produce spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. researchgate.net
Multicomponent and Cascade Reactions for Expedited Pyran Construction
Multicomponent and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing purification steps and maximizing atom economy.
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, can be integrated into cascade sequences to construct various heterocyclic systems, including pyrans. A common sequence involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent cyclization to form the pyran ring. This approach is particularly effective for the synthesis of highly functionalized 4H-pyrans. The reaction mechanism typically proceeds through the formation of a benzylidenemalononitrile intermediate from the Knoevenagel condensation of an aldehyde and malononitrile. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and tautomerization to afford the final 4H-pyran product. semanticscholar.org Various catalysts, including heterogeneous catalysts, have been employed to promote these cascade reactions under environmentally friendly conditions. semanticscholar.org
The Prins cyclization is a cornerstone in the synthesis of tetrahydropyran rings. nih.govbeilstein-journals.orgutexas.edu This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene to form the six-membered ring. The resulting carbocation is then trapped by a nucleophile, often water, to yield a 4-hydroxytetrahydropyran. The stereochemical outcome of the Prins cyclization is often highly predictable, with the substituents on the tetrahydropyran ring adopting equatorial positions in a chair-like transition state to minimize steric interactions. nih.gov This stereoselectivity makes the Prins cyclization a valuable tool in the synthesis of complex natural products. A wide range of Lewis and Brønsted acids can be used to catalyze the reaction, and the choice of catalyst can influence the reaction pathway and product distribution. nih.govbeilstein-journals.org
The following table presents a selection of Prins cyclization reactions for the synthesis of substituted tetrahydropyrans.
| Catalyst | Homoallylic Alcohol | Aldehyde/Ketone | Product | Yield (%) | Reference |
| In(OTf)3 | Substituted homoallylic alcohol | Various aldehydes | cis-4-Halo-2,6-disubstituted tetrahydropyran | High | nih.gov |
| TFA | Substituted cyclopropylcarbinol | Various aldehydes | 2,4,6-Trisubstituted tetrahydropyran | - | beilstein-journals.org |
| Amberlyst® 15 | Homoallyl alcohol | Various aldehydes | Polysubstituted tetrahydropyran | - | beilstein-journals.org |
The intramolecular oxa-Michael addition is a powerful and stereoselective method for the formation of tetrahydropyran rings. ntu.edu.sgmmu.ac.ukntu.edu.sg This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or other Michael acceptor. The cyclization is often highly diastereoselective, with the newly formed stereocenters being controlled by the conformation of the transition state. Both acid and base catalysis can be employed to promote the oxa-Michael addition. The stereochemical outcome can be influenced by whether the reaction proceeds through an early or late transition state. ntu.edu.sg This methodology has been successfully applied in the total synthesis of natural products containing the tetrahydropyran motif. ntu.edu.sg A gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence has been developed for the efficient and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols. mdpi.com
Green Chemistry Principles and Sustainable Practices in Tetrahydropyran Synthesis
The synthesis of tetrahydropyran rings, core structures in numerous natural products and commercial chemicals, has increasingly been guided by the principles of green chemistry. whiterose.ac.uk This approach aims to reduce the environmental impact of chemical processes by focusing on aspects such as the use of safer solvents, maximization of atom economy, and enhancement of energy efficiency. mdpi.com The development of sustainable methodologies for producing compounds like this compound is driven by the need to minimize waste and hazardous substance use. researchgate.net Key strategies include employing catalytic reactions, utilizing renewable feedstocks, and designing processes that are inherently safer and more efficient. whiterose.ac.uk
The Prins cyclization, a powerful method for constructing the tetrahydropyran skeleton, has been a particular focus for the application of green chemistry principles. nih.govscielo.br Traditional methods often rely on stoichiometric amounts of strong acids and volatile organic solvents. Modern approaches, however, have demonstrated the efficacy of using catalytic amounts of solid acids, ionic liquids, or performing reactions under solvent-free conditions to achieve greener transformations. scielo.brscielo.brnih.gov These advancements not only reduce the environmental footprint but can also lead to improved yields and selectivities. whiterose.ac.uk
A significant advancement in sustainable tetrahydropyran synthesis is the move away from conventional volatile organic compounds (VOCs) towards solvent-free systems or environmentally benign alternatives. mdpi.comscielo.br Solvent-free reactions, often conducted by simply grinding the reactants with a solid catalyst, represent a highly efficient and green approach. scielo.brscielo.br For instance, the Prins cyclization of a homoallylic alcohol and an aldehyde can be effectively catalyzed by p-toluenesulfonic acid on a silica gel support under grinding conditions, eliminating the need for any solvent. scielo.br This method is noted for its operational simplicity and rapid reaction times. scielo.br Similarly, acid-modified clays have been studied as catalysts for the solvent-free synthesis of tetrahydropyran alcohols. researchgate.net
When solvents are necessary, green alternatives are increasingly preferred. Water is an ideal green solvent due to its non-toxicity and availability, and some catalytic systems, such as those using phosphomolybdic acid, have been developed to efficiently promote Prins cyclizations in aqueous media at room temperature. organic-chemistry.org Ionic liquids, like choline hydroxide and ethyl methyl imidazolium hydroxide, have also emerged as effective and reusable catalysts and reaction media for the synthesis of tetrahydrobenzo[b]pyrans. nih.govajgreenchem.com
Furthermore, bio-based solvents derived from renewable resources are gaining traction. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from corncobs, is a favorable alternative to tetrahydrofuran (B95107) (THF), offering lower water solubility and greater stability. researchgate.net Cyclopentyl methyl ether (CPME) is another green solvent alternative to traditional ethers like THF and 1,4-dioxane, boasting higher stability against peroxide formation, a high boiling point, and hydrophobicity, which facilitates easier work-up and recycling. researchgate.net
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. Addition and cycloaddition reactions, such as the Prins cyclization and hetero-Diels-Alder reactions, are highly atom-economical as they involve the combination of reactants where most or all atoms are incorporated into the final product. whiterose.ac.uknih.govsescollege.ac.in
The optimization of reaction efficiency goes hand-in-hand with maximizing atom economy. This is often achieved through the use of catalysts, which can increase reaction rates, allow for milder reaction conditions, and improve selectivity, thereby reducing energy consumption and the formation of byproducts. mdpi.com For the synthesis of tetrahydropyrans, a wide array of catalytic systems have been developed, including Brønsted and Lewis acids, to improve the efficiency of the key cyclization step. nih.govorganic-chemistry.org
A "Pot, Atom, and Step Economy" (PASE) approach has been demonstrated for the synthesis of tetrahydropyran-4-ones. whiterose.ac.ukresearchgate.net This strategy combines multiple reaction steps (a Lewis acid-promoted addition, a Knoevenagel condensation, and an intramolecular Michael reaction) into a single pot. whiterose.ac.uk This approach not only simplifies the synthetic procedure (step economy) and reduces solvent and purification waste (pot economy) but also maintains high atom economy, as all the atoms of the primary reagents are incorporated into the final product, with only water and the catalyst as byproducts. whiterose.ac.uk Such strategies significantly "green" a synthetic route compared to conventional multi-step syntheses that require isolation and purification of intermediates. whiterose.ac.ukresearchgate.net
Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Stereochemical Control
The synthesis of substituted tetrahydropyrans like this compound can be achieved through various methodologies, each with distinct advantages and disadvantages regarding efficiency, sustainability, and stereocontrol. nih.gov The Prins reaction, involving the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, is a prominent and versatile method for this purpose. nih.govbeilstein-journals.org A comparative analysis of different catalysts and conditions for this reaction highlights the trade-offs involved.
Stereochemical Control: Achieving high stereoselectivity is crucial in the synthesis of complex molecules. The Prins cyclization can provide excellent diastereoselectivity, often favoring the formation of all-cis substituted products via a chair-like transition state where substituents occupy equatorial positions to minimize steric hindrance. nih.govbeilstein-journals.org The level of stereocontrol can be influenced by the catalyst and substrates. For instance, triflic acid-catalyzed Prins cyclizations have been used for the synthesis of tetrasubstituted tetrahydropyrans with complete control of stereochemistry. nih.govbeilstein-journals.org Similarly, Brønsted acid-mediated cyclization of specific allylsilyl alcohols can yield polysubstituted tetrahydropyrans with excellent diastereoselectivities (>95:5). uva.es The ability to control the stereochemistry is a key advantage of methods like the Prins cyclization over less selective routes. nih.gov
The following table provides a conceptual comparison of different synthetic approaches to tetrahydropyrans based on the Prins cyclization.
| Methodology | Catalyst/Conditions | Typical Yield | Atom Economy | Stereochemical Control | Green Chemistry Aspects |
|---|---|---|---|---|---|
| Traditional Lewis Acid Catalysis | SnCl₄, TiCl₄ in CH₂Cl₂ | Moderate-Good | Good (reaction), Poor (process) | Good-Excellent | Uses stoichiometric/harsh reagents, volatile chlorinated solvents. |
| Brønsted Acid Catalysis (Aqueous) | Phosphomolybdic acid in H₂O | High | Excellent | Excellent (all-cis) | Uses water as a benign solvent, mild conditions. organic-chemistry.org |
| Solvent-Free Catalysis | p-TSA on SiO₂ (grinding) | Good-High | Excellent | Good | Eliminates solvent waste, simple procedure, energy efficient. scielo.brscielo.br |
| Pot, Atom, Step Economy (PASE) | TiCl₄ (catalytic), one-pot | High | Excellent | Good (cis/trans mixtures) | Combines multiple steps, minimizing waste and purification. whiterose.ac.uk |
This comparative analysis demonstrates the evolution of synthetic strategies towards more efficient and sustainable methods. While traditional approaches are effective, modern green chemistry principles have enabled the development of methodologies that offer high yields and excellent stereocontrol while significantly reducing the environmental impact. whiterose.ac.ukscielo.br
Advanced Spectroscopic and Crystallographic Elucidation of Tetrahydro 4 Methyl 2 Phenyl 2h Pyran Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
A patent for the use of Tetrahydro-4-methyl-2-phenyl-2H-pyran as a perfuming ingredient provides the following 13C NMR data for the cis-isomer: 18.5 (q, CH3), 25.3 (d, C(4)), 32.1 (t, C(5)), 39.0 (t, C(3)), 63.0 (t, C(6)), 74.0 (d, C(2)), 126.1 (d, C(2')), 127.0 (d, C(4')), 128.3 (d, C(3')), and 143.0 (s, C(1')) ppm. bohrium.com This one-dimensional data offers a foundational glimpse into the carbon framework of the molecule.
To build upon one-dimensional NMR data, a suite of two-dimensional (2D) NMR experiments is employed to establish unambiguous atomic connections and spatial relationships. These techniques are crucial for assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another, typically separated by two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons around the pyran ring and confirming the position of the methyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. In the context of the target molecule, HMBC would show correlations from the methyl protons to C-4 and C-3, and from the C-2 proton to the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could distinguish between the cis and trans isomers by revealing through-space interactions between the proton at C-2 and the methyl group at C-4.
Hypothetical 2D NMR Data for cis-Tetrahydro-4-methyl-2-phenyl-2H-pyran
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbon (HSQC) | Key Correlated Carbons (HMBC) | Key Spatial Correlations (NOESY) |
| H-2 | H-3a, H-3b | C-2 | C-1', C-2', C-6', C-6 | H-3a, H-3b, H-6a, H-6b |
| H-3a, H-3b | H-2, H-4 | C-3 | C-2, C-4, C-5, CH₃ | H-2, H-4, H-5a, H-5b |
| H-4 | H-3a, H-3b, H-5a, H-5b, CH₃ | C-4 | C-3, C-5, C-6, CH₃ | H-3a, H-3b, H-5a, H-5b, CH₃ |
| H-5a, H-5b | H-4, H-6a, H-6b | C-5 | C-3, C-4, C-6 | H-4, H-6a, H-6b |
| H-6a, H-6b | H-5a, H-5b | C-6 | C-2, C-4, C-5 | H-2, H-5a, H-5b |
| CH₃ | H-4 | CH₃ | C-3, C-4, C-5 | H-3a, H-3b, H-4, H-5a |
| Phenyl-H | Phenyl-H | Phenyl-C | Phenyl-C, C-2 | H-2, Phenyl-H |
Molecules are not static; they undergo various dynamic processes, such as ring flipping and bond rotations. nih.govnih.govlibretexts.org Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational changes. nih.govnih.govlibretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange slows down, and the signals for individual conformers may become distinct.
For this compound, the tetrahydropyran (B127337) ring can exist in different chair and boat conformations. DNMR could be used to determine the energy barrier for the ring inversion process. Additionally, rotation of the phenyl group at the C-2 position may be restricted, and DNMR could provide information on the rotational barrier.
Hypothetical Dynamic NMR Data for this compound
| Dynamic Process | Temperature Range (°C) | Coalescence Temp. (°C) | Energy Barrier (kJ/mol) |
| Pyran Ring Inversion | -90 to 25 | -60 | ~45 |
| Phenyl Group Rotation | -50 to 50 | Not Observed | < 30 |
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. ox.ac.ukresearchgate.net Unlike many other analytical techniques, qNMR can be a primary ratio method, meaning it does not always require a calibration curve with a matching standard. By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. ox.ac.uk
For this compound, qNMR could be used to:
Monitor the progress of its synthesis by quantifying the disappearance of starting materials and the appearance of the product over time.
Determine the precise purity of a final product batch.
Ascertain the isomeric ratio (cis vs. trans) in a mixture with high accuracy.
The key to accurate qNMR is ensuring that the experiment is set up correctly, with a sufficiently long relaxation delay to allow for full magnetization recovery between scans. ox.ac.uk
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While NMR spectroscopy provides detailed information about the structure of a molecule in solution, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions of the atoms can be determined with very high precision, yielding definitive information on bond lengths, bond angles, and torsional angles. For pyran derivatives, this method can confirm conformations, such as the "flattened-boat" or envelope shapes of the pyran ring. bohrium.comnih.gov
This compound possesses two chiral centers, at positions C-2 and C-4. This means it can exist as a set of stereoisomers (enantiomers and diastereomers). Determining the absolute configuration (the actual three-dimensional arrangement of the atoms) at these chiral centers is crucial. whiterose.ac.uknih.govmdpi.com When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute configuration, often expressed using the Flack parameter. This provides an unambiguous assignment of the (R) or (S) configuration at each chiral center.
Hypothetical Crystallographic Data for (2R, 4S)-Tetrahydro-4-methyl-2-phenyl-2H-pyran
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1104.5 |
| Z | 4 |
| Flack Parameter | 0.02(4) |
Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov Although this compound lacks strong hydrogen bond donors, weak C-H···O interactions and potential π-π stacking between the phenyl rings of adjacent molecules could influence its solid-state architecture. Understanding these interactions is important as they can affect physical properties like melting point and solubility. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis and conformational fingerprinting of molecules like this compound. miamioh.edumdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and three-dimensional arrangement. miamioh.edumdpi.comresearchgate.net
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The phenyl group would produce distinct bands related to C-H stretching, aromatic C-C stretching, and out-of-plane bending vibrations. contractlaboratory.com The tetrahydropyran ring would show signals from C-H stretching of the methylene (B1212753) and methyl groups, as well as C-O-C stretching and various ring deformation modes. thermofisher.com The complementarity of IR and Raman spectroscopy is particularly advantageous; vibrations that are strong in Raman may be weak in IR, and vice-versa, providing a more complete vibrational profile. thermofisher.comgatewayanalytical.comspectroscopyonline.com
Conformational fingerprinting relies on the principle that different conformers of a molecule will have unique vibrational spectra. rsc.org For this compound, which can exist in various chair and boat conformations, subtle shifts in the vibrational frequencies and changes in band intensities can be correlated with specific spatial arrangements of the methyl and phenyl substituents. beilstein-journals.org While specific experimental spectra for this compound are not widely available in the reviewed literature, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational spectra for different conformers, aiding in the interpretation of experimental data when it becomes available. arxiv.orgcardiff.ac.ukresearchgate.net
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Phenyl Group | C-H Stretching | 3100 - 3000 |
| Aromatic C-C Stretching | 1600 - 1450 | |
| C-H Out-of-Plane Bending | 900 - 675 | |
| Tetrahydropyran Ring | C-H Stretching (CH₃, CH₂) | 2960 - 2850 |
| C-O-C Asymmetric Stretching | 1150 - 1085 | |
| C-O-C Symmetric Stretching | ~1040 | |
| Ring Vibrations (Deformation) | Below 1000 |
Note: The exact positions of the bands can be influenced by the specific conformation and substitution pattern.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. nsf.gov For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₂H₁₆O.
The fragmentation of cyclic ethers in a mass spectrometer often follows predictable pathways, such as α-cleavage and ring-opening reactions. nsf.govnih.gov In the case of this compound, the presence of the phenyl group is expected to influence the fragmentation pattern, potentially leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77). whitman.edursc.org The initial fragmentation would likely involve the loss of the methyl group or cleavage of the tetrahydropyran ring. nih.gov While a detailed experimental mass spectrum for this specific compound is not readily found in the literature, general fragmentation mechanisms for cyclic ethers and aromatic compounds provide a basis for predicting the major fragment ions. nsf.govwhitman.eduresearchgate.net
Isotopic labeling is a powerful method used in conjunction with mass spectrometry to trace the fate of specific atoms during fragmentation. musechem.comresearchgate.netwikipedia.orgbionity.com By strategically replacing certain hydrogen atoms with deuterium (B1214612) (²H) or carbon atoms with ¹³C in this compound, the resulting mass shifts in the fragment ions can unambiguously reveal the fragmentation mechanism. nih.govresearchgate.net For instance, labeling the methyl group would help to determine if it is lost in the initial fragmentation steps. This technique is crucial for distinguishing between different proposed fragmentation pathways and for confirming the structure of the resulting ions. researchgate.netnih.gov
Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Potential Origin |
| 176 | [M]⁺ | Molecular Ion |
| 161 | [M-CH₃]⁺ | Loss of the methyl group |
| 105 | [C₆H₅CO]⁺ | Cleavage of the ether bond and rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl-containing fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: These are predicted fragments based on general fragmentation rules for similar compounds.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules. libretexts.orgwikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.orgresearchgate.net
Derivatives of this compound can be chiral if the molecule lacks a plane of symmetry. The presence of two stereocenters at positions 2 and 4 of the tetrahydropyran ring can give rise to different stereoisomers (enantiomers and diastereomers). The absolute configuration of these chiral derivatives can be determined using CD and ORD spectroscopy. chemrxiv.org The sign and magnitude of the Cotton effects observed in the CD and ORD spectra are directly related to the three-dimensional arrangement of the chromophores and substituents around the chiral centers. researchgate.netnih.gov
While specific CD or ORD data for chiral derivatives of this compound are not extensively documented in the searched literature, studies on related chiral heterocycles demonstrate the utility of these techniques. nih.gov For example, the helicity of the pyran ring and the orientation of the phenyl group would be major contributors to the chiroptical properties. chemrxiv.org Computational methods can also be used to predict the CD and ORD spectra for different enantiomers, which can then be compared with experimental data to assign the absolute configuration. rsc.org
Mechanistic Investigations and Reactivity Profiling of Tetrahydro 4 Methyl 2 Phenyl 2h Pyran
Elucidation of Reaction Mechanisms Through Kinetic Studies and Isotopic Labeling
Detailed kinetic and isotopic labeling studies specifically for Tetrahydro-4-methyl-2-phenyl-2H-pyran are not widely reported in the surveyed scientific literature. However, these techniques are fundamental tools for elucidating reaction mechanisms in related systems.
Kinetic studies, which measure how reaction rates change with reactant concentrations and conditions, are essential for deriving rate laws that support or refute proposed mechanistic pathways. For instance, in transformations involving the tetrahydropyran (B127337) ring, determining the reaction order with respect to a catalyst (e.g., an acid) and the substrate can distinguish between unimolecular (Sɴ1-like) and bimolecular (Sɴ2-like) rate-determining steps. nih.gov
Isotopic labeling, particularly with deuterium (B1214612) (a kinetic isotope effect study), is a powerful method for probing bond-breaking events in the rate-determining step of a reaction. mdpi.com For example, if C-H bond cleavage at the benzylic C2 position were part of the slowest step in an oxidation reaction, replacing the hydrogen with deuterium would lead to a predictable decrease in the reaction rate. Similarly, labeling the ether oxygen with ¹⁸O could be used to trace its path in ring-opening and rearrangement reactions, confirming the site of bond scission. While specific data is unavailable for the title compound, these methods remain the gold standard for mechanistic investigation in organic chemistry.
Stereochemical Outcomes in Ring-Opening and Ring-Closing Transformations
The stereochemistry of the tetrahydropyran ring is a critical aspect of its chemistry, with transformations often proceeding with high levels of stereocontrol.
Ring-Closing Transformations: The synthesis of substituted tetrahydropyrans frequently proceeds through stereoselective cyclization reactions. nih.govyork.ac.ukrsc.org Methods such as intramolecular Williamson ether synthesis, Prins cyclizations, and various metal-mediated cyclizations are employed to construct the ring with specific stereochemical arrangements. researchgate.netorganic-chemistry.org For this compound, the relative stereochemistry between the methyl group at C4 and the phenyl group at C2 is established during the ring-forming step. For example, the reduction of a corresponding dihydropyran precursor or the cyclization of an open-chain hydroxyalkene can be controlled using chiral catalysts or stereodirecting groups to favor a specific diastereomer (cis or trans). acs.org Gold(I)-catalyzed cyclization of chiral monoallylic diols, for instance, is highly stereoselective, with the allylic alcohol's stereochemistry dictating the facial selectivity of the ring closure. organic-chemistry.org
Ring-Opening Transformations: The tetrahydropyran ring, a cyclic ether, can undergo acid-catalyzed ring-opening. youtube.com The mechanism and resulting stereochemistry are analogous to those of other cyclic ethers and epoxides. libretexts.orglibretexts.org The reaction begins with the protonation of the ether oxygen, forming a good leaving group. The subsequent nucleophilic attack can proceed via two main pathways:
Sɴ2-like Mechanism: With strong nucleophiles and less-substituted ethers, the reaction proceeds via an Sɴ2 pathway, involving a backside attack at one of the carbons adjacent to the ether oxygen (C2 or C6). This results in an inversion of configuration at the carbon center that is attacked.
Sɴ1-like Mechanism: Due to the presence of the phenyl group at the C2 position, the C2-O bond is benzylic. This structure can stabilize a developing positive charge. Under acidic conditions, the transition state may acquire significant Sɴ1 character. libretexts.orglibretexts.org The C2-O bond begins to break, forming a partial positive charge on the benzylic carbon, before the nucleophile attacks. This attack can occur from either face, potentially leading to a mixture of stereoisomers, although steric hindrance often directs the nucleophile. In cases of unsymmetrical epoxides, nucleophilic attack in acidic media preferentially occurs at the more substituted carbon, and a similar regioselectivity would be expected here, favoring cleavage at the C2 position. libretexts.orglibretexts.org
Electrophilic and Nucleophilic Reactivity at Pyran Ring and Phenyl Substituent
The reactivity of this compound is dictated by its three principal components: the tetrahydropyran ring (a benzylic ether), the C4-methyl group, and the C2-phenyl group.
Pyran Ring Reactivity: The saturated tetrahydropyran ring is generally stable but possesses key reactive sites. The ether oxygen is a Lewis basic site and can be protonated by strong acids. This activation is the first step in acid-catalyzed ring cleavage, where a nucleophile attacks either C2 or C6. youtube.com The C2 position is particularly activated because it is benzylic, making the C2-O bond susceptible to cleavage via pathways that involve carbocationic character. acs.orgnih.gov
Phenyl Substituent Reactivity: The phenyl group is subject to electrophilic aromatic substitution. The ether oxygen atom is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. Therefore, electrophiles such as halogens, nitrating agents, or acyl groups will preferentially add to the ortho and para positions of the phenyl ring. The presence of the bulky tetrahydropyran ring may sterically hinder the ortho positions, potentially favoring substitution at the para position.
The table below summarizes the key reactive sites and their expected reactivity.
| Site | Type of Center | Potential Reagents | Expected Reaction Type |
| Ether Oxygen | Nucleophilic / Lewis Basic | Strong Acids (HBr, HI), Lewis Acids | Protonation / Complexation, leading to Ring-Opening |
| C2 Carbon | Electrophilic (when O is protonated) | Nucleophiles (e.g., Br⁻, I⁻, H₂O) | Nucleophilic Substitution (Ring-Opening) |
| C2-H Bond | Benzylic C-H | Radical Initiators, Oxidizing Agents | Radical Abstraction, Oxidation |
| Phenyl Ring | Nucleophilic (Aromatic) | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution |
This table presents predicted reactivity based on functional group analysis.
Ring Transformations and Rearrangement Pathways
While the saturated tetrahydropyran ring is relatively stable, it can undergo transformations under specific conditions.
Ring Contraction: Nickel-catalyzed reactions of 4-halotetrahydropyrans can lead to a stereospecific ring contraction to yield substituted cyclopropanes. acs.org This transformation proceeds through an organonickel intermediate and an intramolecular Sɴ2-type reaction.
Rearrangements via Carbocation Intermediates: Acid-catalyzed ring-opening at the C2 position could generate a benzylic carbocation. This intermediate could potentially undergo rearrangement (e.g., a 1,2-hydride shift from C3) to form a more stable carbocation before being trapped by a nucleophile, leading to a rearranged product.
Radical-Mediated Ring Opening: Studies on the oxidation of tetrahydropyran show that H-abstraction preferentially occurs at the α-position (C2 or C6) to form a radical. researchgate.net This α-radical is particularly susceptible to ring-opening due to a low C-O bond dissociation energy, which would transform the cyclic ether into a linear radical species that could undergo further reactions. researchgate.net
Oxidation and Reduction Chemistry of the Pyran Core
Reduction: The ether linkage of the tetrahydropyran ring is generally resistant to reduction by common reducing agents like lithium aluminum hydride or catalytic hydrogenation. Reduction chemistry would typically target other functional groups that might be present on the molecule.
Oxidation: The pyran core has several sites susceptible to oxidation.
Benzylic Oxidation: The C2 position is benzylic and is the most likely site of oxidation. Reagents that oxidize benzylic C-H bonds could convert this position into a hydroperoxide, alcohol, or ketone (after ring cleavage).
Oxidation via Radical Abstraction: As mentioned previously, the oxidation of tetrahydropyran can be initiated by hydrogen abstraction at the α-carbons (C2 or C6). researchgate.net The resulting radical reacts with oxygen to form a peroxy radical, which can lead to a cascade of reactions, including ring-opening and the formation of various oxygenated products. researchgate.net The presence of the phenyl group at C2 would further stabilize the initial radical at that position, making it the most probable site for the initiation of oxidation.
Computational and Theoretical Studies on Tetrahydro 4 Methyl 2 Phenyl 2h Pyran
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Tetrahydro-4-methyl-2-phenyl-2H-pyran. These calculations provide insights into the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting electrophilic sites. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity. materialsciencejournal.org
For pyran derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyran oxygen and the phenyl ring, while the LUMO is typically distributed over the carbon skeleton. materialsciencejournal.orgresearchgate.net In the case of this compound, the phenyl group is expected to significantly influence the electronic properties. Studies on similar phenyl-substituted heterocyclic compounds show that the phenyl ring participates in the frontier orbitals. materialsciencejournal.org
The electronic properties can be further quantified by global reactivity descriptors, which are derived from the HOMO and LUMO energies. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated for a Substituted 4H-Pyran Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -7.06 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.54 | Energy of the Lowest Unoccupied Molecular Orbital |
| Ionization Potential (I) | 7.06 | Energy required to remove an electron |
| Electron Affinity (A) | 2.54 | Energy released when an electron is added |
| Electrophilicity Index (ω) | Varies | A measure of the electrophilic character of a molecule |
| Source: materialsciencejournal.org |
Note: The values in this table are for a related pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, and serve as an illustrative example of the types of parameters that can be calculated.
Conformational Landscape Analysis Using Molecular Mechanics and Quantum Methods
The tetrahydropyran (B127337) ring is not planar and can adopt several conformations, with the chair conformation being the most common, analogous to cyclohexane. nobelprize.org For substituted tetrahydropyrans like this compound, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers and conformers.
Conformational analysis of this molecule involves determining the relative energies of these different arrangements to identify the most stable conformers. This is achieved through computational methods like molecular mechanics (MM) and more accurate but computationally intensive quantum mechanics (QM) methods such as ab initio and DFT calculations. acs.orgsci-hub.st
For 2,4-disubstituted tetrahydropyrans, the relative stability of the conformers is determined by a balance of steric and stereoelectronic effects. The anomeric effect, a stereoelectronic effect in heterocyclic rings, tends to favor an axial orientation for an electronegative substituent at the anomeric carbon (C2), despite potential steric hindrance. However, the bulky phenyl group at the C2 position and the methyl group at the C4 position will have a significant steric influence.
In general, bulky substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. nobelprize.org Therefore, the most stable conformation of this compound is likely to be a chair conformation where both the phenyl and methyl groups are in equatorial positions. However, a detailed computational study would be necessary to definitively determine the conformational landscape, including the energies of less stable boat and twist-boat conformations. bohrium.comnih.gov
Table 2: General Conformational Preferences in Substituted Tetrahydropyrans
| Substituent Position | Preferred Orientation | Driving Factor |
| C2 (Anomeric Carbon) | Axial (for electronegative groups) | Anomeric Effect |
| C2, C4 (Bulky Groups) | Equatorial | Minimization of Steric Strain |
| Source: nobelprize.orgnih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of compounds like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. conicet.gov.arimist.ma The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by applying empirical scaling factors. github.ionih.gov For complex molecules, multi-standard approaches can also enhance accuracy. conicet.gov.ar
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopic Parameter | Computational Method | Typical Level of Theory |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(2d,p)) |
| Vibrational Frequencies (IR) | Frequency Calculation | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) |
| Source: bookpi.orgrsc.orggaussian.com |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, including those that form the tetrahydropyran ring. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway.
The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational studies can elucidate the stereochemical outcome of reactions. For instance, in the synthesis of 2,6-disubstituted tetrahydropyrans via oxa-Michael cyclization, DFT calculations have been used to explain why different reaction conditions lead to either the cis or trans product. acs.org These studies can reveal the subtle interplay of steric and electronic effects in the transition state that controls the stereoselectivity of the reaction. researchgate.net Such computational investigations are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
While quantum chemical calculations are excellent for studying the properties of single molecules in the gas phase or with simple solvent models, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic, explicit solvent environment. nih.gov
MD simulations can be used to explore the conformational landscape of this compound in different solvents. The quality of the solvent can have a significant impact on the conformational equilibrium of a molecule. nih.gov For example, a polar solvent might stabilize a more polar conformer that would be less favored in a nonpolar solvent or in the gas phase. rsc.org By simulating the molecule's motion over nanoseconds or longer, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. acs.org
Strategic Applications As Building Blocks and Precursors in Advanced Organic Synthesis
Utilization in the Total Synthesis of Complex Natural Products
The tetrahydropyran (B127337) ring is a ubiquitous feature in numerous marine natural products and other biologically significant molecules, making the development of methods to synthesize these rings a key focus of modern organic chemistry. mdpi.comnih.gov Substituted THPs serve as essential synthons for these complex targets. nih.govclockss.org
Polyketides are a diverse class of natural products synthesized from simple acyl building blocks by large multienzyme complexes called polyketide synthases. nih.govnih.govresearchgate.net Many of these natural products, including potent anticancer and antifungal agents like neopeltolide, feature macrolactone structures containing embedded tetrahydropyran rings. mdpi.comscispace.com
While direct use of Tetrahydro-4-methyl-2-phenyl-2H-pyran in this context is not extensively documented, structurally related THP building blocks are central to the synthesis of these macrolides. scispace.comresearchgate.net Synthetic chemists have developed numerous strategies, such as palladium-catalyzed alkoxycarbonylative macrolactonization and macrocyclization/transannular oxa-Michael additions, to construct these complex architectures from THP-containing fragments. scispace.comresearchgate.net The synthesis of these crucial building blocks often requires multistep sequences, highlighting the value of readily accessible and correctly functionalized THP derivatives. clockss.org The principles used to create these natural products demonstrate the potential utility of phenyl-substituted THPs as building blocks for novel, non-natural polyketide analogues.
Table 1: Examples of Tetrahydropyran-Containing Natural Products
| Natural Product | Key Structural Feature | Biological Activity |
|---|---|---|
| Neopeltolide | 14-membered macrolactone with a THP ring | Potent anticancer, antifungal mdpi.comscispace.com |
| Lyngbyaloside B | THP-containing macrolide | Anticancer scispace.com |
| Exiguolide | THP-containing macrolide | Inhibits sea urchin gamete fertilization scispace.com |
The tetrahydropyran ring is the core of pyranose sugars, the most common form of simple sugars like glucose. wikipedia.org This structural similarity makes THP derivatives ideal scaffolds for creating carbohydrate analogues and glycomimetics. These molecules mimic the structure of natural sugars and can be used to probe or inhibit biological processes involving carbohydrate recognition. Incorporating carbohydrate mimics into drug scaffolds can improve properties such as aqueous solubility, target interaction, and biocompatibility. nih.gov
Methods like the hetero-Diels-Alder reaction and Prins cyclization are powerful tools for stereoselectively synthesizing substituted THP rings that can serve as sugar mimics. nih.govnih.gov The 2-phenyl group on this compound can be seen as a stable, non-hydrolyzable substitute for the anomeric substituents found in glycosides, making it a C-glycoside analogue. Such analogues are crucial for developing therapeutic agents with enhanced metabolic stability.
Development of Novel Methodologies Using Tetrahydropyran Derivatives as Intermediates
The synthesis of the tetrahydropyran ring itself has been the subject of extensive methodological development. Numerous powerful reactions, including Prins cyclizations, oxa-Michael additions, and hetero-Diels-Alder reactions, now provide efficient access to substituted THPs. nih.govnih.gov
This compound and its precursors are key intermediates in these transformations. For instance, its synthesis can be achieved from benzaldehyde (B42025) and isoprenol, followed by hydrogenation of the resulting dihydropyran mixture. google.com More advanced strategies, such as the palladium-catalyzed oxidative Heck redox-relay, have been developed for the stereoselective synthesis of C-aryl-tetrahydropyrans, demonstrating the importance of this structural motif. acs.org These methods often generate THP derivatives that serve as crucial intermediates for further elaboration into more complex targets, such as in the total synthesis of the natural product centrolobine. acs.org
Applications as Chiral Auxiliaries or Ligands in Asymmetric Transformations
A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed and recovered. wikipedia.orgnumberanalytics.comyoutube.com Given that this compound possesses two stereogenic centers (at the C2 and C4 positions), its enantiomerically pure forms have the potential to act as chiral auxiliaries or as chiral ligands in metal-catalyzed asymmetric reactions. thegoodscentscompany.com
The fixed, rigid conformation of the THP ring and the defined spatial orientation of its substituents could effectively bias the facial selectivity of reactions on a tethered substrate. uwindsor.ca While this specific application for this compound is not yet a mainstream strategy, the underlying principles are well-established with other heterocyclic systems. uwindsor.ca The development of methods for the biocatalytic preparation of its optically enriched stereoisomers opens the door to exploring their potential in asymmetric synthesis.
Integration into Materials Science for Polymer and Advanced Material Precursors
The tetrahydropyran ring, while generally stable, can undergo cationic ring-opening polymerization (CROP) to form polyethers. nih.govresearchgate.net This process is well-established for the parent compound, tetrahydrofuran (B95107) (THF), which is polymerized to produce poly(tetramethylene ether) glycol (PTMEG), a key component in elastomeric polyurethanes and polyesters. researchgate.net
Tetrahydropyran itself has been investigated as a solvent for cationic polymerization and has been shown to be resistant to ring-opening under strongly acidic conditions where THF is not. google.comrsc.org However, substituted THPs, particularly macrolactones containing the THP motif, can be used as monomers in ring-opening polymerization to produce novel polyesters. bas.bg The incorporation of the rigid 4-methyl-2-phenyl-tetrahydropyran unit into a polymer backbone could impart unique properties, such as increased thermal stability and a higher refractive index, due to the presence of the aromatic phenyl group. Glycosylation-initiated CROP of THF has also been used to create novel glycopolymers, suggesting that THP derivatives could be used as initiators for creating advanced polymer architectures. rsc.org
Design and Synthesis of Chemosensors and Molecular Probes
The development of molecules that can selectively detect and signal the presence of specific analytes is a significant area of chemical research. While the this compound scaffold is not intrinsically fluorescent or colorimetric, it can serve as a robust framework for the construction of chemosensors.
By functionalizing the phenyl group or other positions on the THP ring with fluorophores, chromophores, or specific binding sites, the molecule could be transformed into a molecular probe. The phenyl ring could be integrated into a larger π-conjugated system, allowing for modulation of its electronic properties upon binding to a target analyte. This change could then be transduced into a measurable optical signal, such as a change in fluorescence intensity or color. The stable, well-defined three-dimensional structure of the THP ring would ensure a predictable spatial arrangement of the functional components of the sensor.
Systematic Synthesis and Structure Reactivity Relationships of Tetrahydro 4 Methyl 2 Phenyl 2h Pyran Derivatives and Analogues
Exploration of Substituent Effects on Pyran Ring and Phenyl Moiety
Research into related pyran systems demonstrates that the pyran-2-one nucleus can undergo ring-opening reactions when treated with different nucleophilic reagents. researchgate.net While Tetrahydro-4-methyl-2-phenyl-2H-pyran is a saturated system, the principles of electronic effects from substituents on the phenyl ring still apply. For instance, electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would make the benzylic C2 carbon of the pyran ring more electrophilic. This could enhance the rate of reactions involving nucleophilic attack at this position, assuming a reaction mechanism where this is a key step. Conversely, electron-donating groups (e.g., methoxy, alkyl) would have the opposite effect, potentially slowing down such reactions.
Systematic studies on derivatives of similar heterocyclic systems, such as pyrimidine (B1678525) carboxamides, have shown that substitutions on the phenyl ring are a key strategy in lead optimization for biological activity. nih.gov For example, the introduction of chloro and trifluoromethyl groups on a phenyl ring in a related series was pivotal in identifying a potent and selective agonist. nih.gov This highlights the importance of exploring a diverse range of substituents to modulate the properties of the core structure.
The following table illustrates hypothetical examples of how different substituents on the phenyl ring of this compound might influence its reactivity, based on general principles of organic chemistry.
Table 1: Predicted Influence of Phenyl Substituents on the Reactivity of this compound Derivatives
| Substituent (Position) | Electronic Effect | Predicted Impact on Reactivity at C2 |
|---|---|---|
| 4-NO₂ | Electron-withdrawing | Increased susceptibility to nucleophilic attack |
| 4-OCH₃ | Electron-donating | Decreased susceptibility to nucleophilic attack |
| 4-Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate increase in susceptibility to nucleophilic attack |
This table is based on theoretical principles and the actual reactivity would need to be confirmed experimentally.
Investigation of Stereoisomeric and Enantiomeric Derivatives
This compound has two stereocenters at the C2 and C4 positions of the pyran ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers can be grouped into two pairs of enantiomers: the cis-isomers ((2R, 4S) and (2S, 4R)) and the trans-isomers ((2R, 4R) and (2S, 4S)).
The spatial arrangement of the methyl and phenyl groups relative to the pyran ring has a profound impact on the molecule's properties, most notably its odor. google.com The cis-isomer is described as having a powerful green, rose oxide-diphenyloxide type scent, while the trans-isomer possesses a much weaker odor with a green, vegetable, and slightly minty character. google.com This highlights the high degree of stereoselectivity in olfactory perception.
The synthesis and separation of these stereoisomers are key research objectives. One approach involves the hydrogenation of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran, which yields a mixture of the cis and trans isomers. google.com More advanced biocatalytic methods have been developed for the preparation of optically enriched stereoisomers of related compounds, utilizing enzymes like yeast and lipase (B570770) for enantiospecific reductions or kinetic resolutions. researchgate.net Such techniques could be applied to produce the individual enantiomers of this compound, allowing for a more detailed study of their specific properties. The synthesis of all four enantiomerically pure stereoisomers of related tetrahydropyranols has been successfully achieved, demonstrating the feasibility of these synthetic challenges. researchgate.net
Table 2: Known Stereoisomers of this compound and their Properties
| Isomer | Relative Stereochemistry | CAS Number | Reported Odor Characteristics |
|---|---|---|---|
| cis-isomer | (2R, 4S) / (2S, 4R) | 149713-23-5 (for one enantiomer) | Green, rose oxide-diphenyloxide type, very powerful. google.comepa.gov |
Synthesis of Heteroatom-Modified Pyran Analogues and Bioisosteres
Bioisosteric replacement is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound while retaining its essential structural features. researchgate.net In the context of this compound, this would involve replacing the oxygen atom of the pyran ring with other heteroatoms, such as sulfur (to form a thiopyran) or nitrogen (to form a piperidine).
The synthesis of such analogues would require different chemical approaches. For instance, the synthesis of a thia-analogue (Tetrahydro-4-methyl-2-phenyl-2H-thiopyran) might be approached through a multi-step sequence involving the reaction of a suitable 1,5-dihalide with a sulfur nucleophile, followed by cyclization. The synthesis of pyran and thiopyran derivatives often involves multi-component reactions or cyclization of functionalized precursors. researchgate.net
These heteroatom-modified analogues would be expected to have significantly different properties compared to the parent pyran. The change in the heteroatom affects bond lengths, bond angles, ring conformation, and the ability to participate in hydrogen bonding. For example, a nitrogen atom in the ring could be further substituted, introducing new functional groups and allowing for the formation of salts, which would drastically alter solubility and potential biological interactions.
While specific synthetic routes for heteroatom-modified analogues of this compound are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest that their creation is feasible and represents a logical extension of research in this area. nih.gov
Structure-Reactivity Relationship (SRR) Studies within Derivative Series
Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative or qualitative correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. For the this compound series, this could involve synthesizing a range of derivatives with systematic variations in their structure and measuring their reaction rates under controlled conditions.
For example, a study could investigate the acid-catalyzed ring-opening of the pyran. By introducing different substituents on the phenyl ring (as discussed in section 7.1), one could measure the reaction rates and correlate them with the electronic properties of the substituents using a Hammett plot. This would provide valuable insight into the reaction mechanism, particularly the nature of the transition state.
In the broader context of pyran chemistry, structure-activity relationship (SAR) studies are crucial for the development of compounds with specific biological activities, such as anticancer agents. nih.gov In these studies, modifications to the pyran ring system and its substituents are correlated with their biological efficacy, for instance, their half-maximal inhibitory concentration (IC₅₀) against a cancer cell line. nih.gov Although not focused on chemical reactivity per se, these studies underscore the principle of correlating structural changes with measurable outcomes. For pyrimidine derivatives containing a tetrahydropyran (B127337) moiety, SAR studies have been instrumental in optimizing their potency as receptor agonists. nih.gov
Table 3: Hypothetical SRR Study on Acid-Catalyzed Hydrolysis of Phenyl-Substituted this compound Derivatives
| Phenyl Substituent (X) | Hammett Constant (σ) | Relative Rate of Hydrolysis (k_rel) |
|---|---|---|
| p-OCH₃ | -0.27 | (Expected to be < 1) |
| p-CH₃ | -0.17 | (Expected to be < 1) |
| H | 0.00 | 1 (Reference) |
| p-Cl | +0.23 | (Expected to be > 1) |
This table represents a hypothetical outcome. The actual values would need to be determined experimentally.
Influence of Conformational Preferences on Reactivity and Selectivity
The tetrahydropyran ring is not planar and typically adopts a chair conformation, similar to cyclohexane. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of the methyl group at C4 and the phenyl group at C2 will have a significant influence on the molecule's stability and reactivity.
The anomeric effect, a stereoelectronic effect in heterocyclic chemistry, is particularly relevant for the C2 position. This effect generally favors the placement of an electronegative substituent at the anomeric carbon (C2) in an axial position, as this allows for a stabilizing overlap between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C2-substituent bond. In the case of this compound, the phenyl group is at the anomeric C2 position. The preference for an axial or equatorial position will depend on a balance between the anomeric effect and the steric bulk of the phenyl group, which would favor the equatorial position to minimize 1,3-diaxial interactions.
These conformational preferences directly impact the molecule's reactivity. For example, in a reaction involving an attack on the pyran ring, the trajectory of the attacking species will be influenced by the steric hindrance presented by the axial or equatorial substituents. This can lead to different reaction rates and stereochemical outcomes for the cis and trans isomers. The conformation of the substrate can be a determining factor in the stereoselectivity of a reaction. For instance, enzyme-mediated reactions are highly sensitive to the substrate's conformation, which can lead to the selective synthesis of one stereoisomer over another. researchgate.net
The specific conformational equilibrium of the cis and trans isomers of this compound would need to be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to fully understand its influence on their differential reactivity.
Future Directions and Emerging Research Avenues in Tetrahydro 4 Methyl 2 Phenyl 2h Pyran Research
The exploration of tetrahydro-4-methyl-2-phenyl-2H-pyran and its analogs is entering a new phase, driven by technological advancements and novel chemical methodologies. While the compound is recognized, particularly in the fragrance industry for its fresh, green, and rosy odor, future research is poised to unlock deeper insights into its synthesis, properties, and potential applications. google.comgoogle.com The convergence of automation, computational science, and advanced analytical techniques promises to redefine the landscape of pyran chemistry.
Q & A
Q. What are the common synthetic routes for Tetrahydro-4-methyl-2-phenyl-2H-pyran, and how are reaction conditions optimized?
The compound is primarily synthesized via Prins cyclization , using benzaldehyde dimethyl acetal and silane as starting materials under acidic catalysis. Reaction optimization involves controlling temperature (e.g., 60–80°C) and catalyst selection (e.g., trifluoroacetic acid) to enhance yield (85–92%) and purity . Alternative methods, such as copper(II)–bisphosphine-catalyzed oligomerization, enable diastereoselective synthesis by varying substrates (e.g., 3,5-dimethylhex-5-en-1-ol) and ligands (L3), achieving enantiomeric ratios up to 95:5 .
Q. How is NMR spectroscopy utilized in characterizing the stereochemistry of this compound derivatives?
1H and 13C NMR are critical for stereochemical analysis. For example, coupling constants (J values) in diastereomers like (2R*,3S*,4S*)- and (2S*,3S*,4S*)-derivatives reveal spatial arrangements: axial vs. equatorial substituents. In compound 73 , vinyl proton resonances at δ 5.2–5.4 ppm (multiplet) and methyl group splitting patterns confirm stereochemistry . Integration of DEPT-135 and 2D-COSY further resolves overlapping signals in complex mixtures.
Q. What reaction mechanisms govern the oxidation and reduction of this compound?
- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the tetrahydropyran ring to a ketone or carboxylic acid via C-O bond cleavage. For example, oxidation at C4 yields 4-methyl-2-phenyltetrahydropyran-4-one .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in derivatives, while lithium aluminum hydride (LiAlH₄) fully hydrogenates the ring to a cyclohexanol analog .
Advanced Research Questions
Q. What strategies are employed to achieve diastereoselectivity in the synthesis of substituted derivatives?
Diastereoselectivity is achieved through chiral catalysts and substrate design. For example, copper(II)–bisphosphine complexes (e.g., L3 ligand) induce facial selectivity in oligomerization reactions, favoring syn or anti addition based on steric and electronic effects. In compound 72 , the (2R*,3S*,4S*) configuration is stabilized by π-π interactions between the 4-methoxyphenyl group and the catalyst . Solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients further refine selectivity.
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Contradictions often arise from dynamic conformational exchange or impurities. Strategies include:
- Variable-temperature NMR : Detects ring-flipping in tetrahydropyrans by observing coalescence temperatures (e.g., ΔG‡ ≈ 60–80 kJ/mol) .
- High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., m/z 176.25 vs. 176.12 for C₁₂H₁₆O⁺) .
- X-ray crystallography : Resolves ambiguous NOE correlations, as seen in the crystal structure of 4-methyl-2-phenyltetrahydropyran derivatives .
Q. What computational tools assist in planning synthetic routes for complex derivatives?
AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible pathways using retrosynthetic analysis. For example, one-step synthesis of ethyl 2-(4-(aminomethyl)tetrahydropyran-4-yl)acetate is optimized via precursor scoring (plausibility >0.01) and template relevance models . Molecular dynamics simulations (e.g., Gaussian 16) validate transition states in Prins cyclization, reducing experimental trial-and-error .
Q. How do structural modifications (e.g., substituent position) impact the physicochemical properties of this compound?
- Lipophilicity : Introducing a 4-methyl group increases logP by 0.5 units compared to unsubstituted tetrahydropyran, enhancing membrane permeability .
- Thermal stability : Styryl-substituted derivatives (e.g., compound 73 ) exhibit higher decomposition temperatures (Td ≈ 220°C) due to conjugated π-systems .
- Solubility : Hydroxyl or carboxylate derivatives (e.g., tetrahydro-2H-pyran-4-carboxylic acid) show improved aqueous solubility (logS ≈ -2.1) vs. parent compound (logS ≈ -3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
